molecular formula C15H11NO4S B11149644 2-{[3-(Thiophen-3-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetamide

2-{[3-(Thiophen-3-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetamide

Cat. No.: B11149644
M. Wt: 301.3 g/mol
InChI Key: XLYHMBQPVPJLDI-UHFFFAOYSA-N
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Description

2-{[3-(THIOPHENE-3-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE is a complex organic compound that features a thiophene ring, a benzofuran ring, and an acetamide group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both thiophene and benzofuran moieties suggests that it may exhibit unique biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(THIOPHENE-3-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the thiophene and benzofuran precursors, which are then subjected to various condensation and substitution reactions to form the final product. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(THIOPHENE-3-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, bromine

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro derivatives, halogenated compounds

Mechanism of Action

The mechanism of action of 2-{[3-(THIOPHENE-3-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiophene and benzofuran rings could facilitate binding to hydrophobic pockets in proteins, while the acetamide group may form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H11NO4S

Molecular Weight

301.3 g/mol

IUPAC Name

2-[[3-(thiophene-3-carbonyl)-1-benzofuran-5-yl]oxy]acetamide

InChI

InChI=1S/C15H11NO4S/c16-14(17)7-19-10-1-2-13-11(5-10)12(6-20-13)15(18)9-3-4-21-8-9/h1-6,8H,7H2,(H2,16,17)

InChI Key

XLYHMBQPVPJLDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OCC(=O)N)C(=CO2)C(=O)C3=CSC=C3

Origin of Product

United States

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